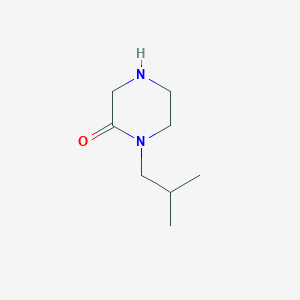

1-(2-Methylpropyl)piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(2)6-10-4-3-9-5-8(10)11/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULBVDIZTAMXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCNCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893747-69-8 | |

| Record name | 1-(2-methylpropyl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Methylpropyl Piperazin 2 One and Its Structural Analogues

Ring-Forming Cyclization Strategies

The construction of the piperazin-2-one (B30754) scaffold is the cornerstone of synthesizing 1-(2-methylpropyl)piperazin-2-one and related compounds. These strategies typically involve the formation of one or more new bonds to close the six-membered ring. The choice of strategy is often dictated by the availability of starting materials and the desired placement of substituents on the piperazinone core.

Precursor Design and Synthesis for Piperazin-2-one Ring Closure

The successful synthesis of piperazin-2-ones heavily relies on the rational design and efficient preparation of acyclic precursors containing the necessary functionalities for subsequent cyclization. A common approach involves starting from readily available amino acids and 1,2-diamines. researchgate.net For instance, the synthesis of 2,3-substituted piperazine-2-acetic acid esters begins with optically pure amino acids, which are converted into chiral 1,2-diamine intermediates. nih.gov These intermediates are then elaborated through a series of steps to furnish the target piperazinone. nih.gov

Another strategy involves the use of α-halo acyl halide synthons, which can be masked in molecules like 1-phenylsulfonyl-1-cyano epoxides. nih.gov These precursors are then reacted with diamines in a one-pot sequence to generate the piperazinone ring. nih.gov The design of precursors often incorporates protecting groups to ensure regioselectivity during the cyclization step. For example, in the synthesis of cis-2,5-disubstituted piperazines, N-tosyl diamines are prepared from the reaction of (S)-aziridines with (S)-amino acid methyl ester hydrochloride salts. nih.gov The secondary amine is then protected with a mesyl group before proceeding to cyclization. nih.gov

The following table provides examples of precursors used in the synthesis of piperazin-2-one analogues.

| Precursor Type | Example | Target Analogue | Reference |

| Chiral 1,2-Diamine | Derived from phenylglycine | 3-Phenyl-substituted-2-piperazine acetic acid esters | nih.gov |

| N-Tosyl Diamine | From (S)-aziridine and (S)-amino acid | cis-2,5-Disubstituted piperazines | nih.gov |

| N-(2-Oxoethyl)amide | N-(2-Oxoethyl)trifluoroacetamide | N-Acylpiperazinones | acs.org |

Intermolecular Condensation and Cycloaddition Routes

Intermolecular strategies for constructing the piperazin-2-one ring involve the reaction of two different molecules to form the heterocyclic system. A notable example is the Jocic-type reaction, which can be used to synthesize 1-substituted piperazinones from enantiomerically-enriched trichloromethyl-containing alcohols and N-substituted diamines with little to no loss of stereochemical integrity. rsc.orgresearchgate.net

Palladium-catalyzed reactions have also emerged as a powerful tool. For instance, a palladium-catalyzed cyclization of a propargyl unit with various diamine components provides a modular route to highly substituted piperazines and related heterocycles, including piperazinones, with good yields and high regio- and stereochemical control. organic-chemistry.org Another palladium-catalyzed method involves the aerobic intermolecular 1,2-diamination of conjugated dienes, which can selectively produce piperazines and 2-piperazinones. researchgate.net

[3+2] cycloaddition reactions offer another pathway. For example, new piperazine-linked bis(chromene) hybrids have been synthesized by reacting hydrazonoyl chlorides with chromene-based bis(enaminone) in a [3+2] cycloaddition protocol. nih.gov Similarly, a highly diastereoselective [3+2] cycloaddition of nonracemic p-tolylsulfinimines and iminoesters can provide enantiopure imidazolidines, which are precursors to chiral piperazinones. rsc.org

The table below summarizes some intermolecular routes to piperazin-2-one analogues.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Jocic-type Reaction | Enantiomerically-enriched trichloromethyl-containing alcohols, N-substituted diamines | Modified Jocic conditions | 1-Substituted piperazinones | rsc.orgresearchgate.net |

| Palladium-Catalyzed Cyclization | Propargyl unit, Diamines | Palladium catalyst | Highly substituted piperazinones | organic-chemistry.org |

| [3+2] Cycloaddition | Hydrazonoyl chlorides, Chromene-based bis(enaminone) | Dioxane, triethylamine, reflux | Piperazine-linked bis(chromene) hybrids | nih.gov |

Intramolecular Cyclization Approaches

Intramolecular cyclization is a widely used strategy for forming the piperazin-2-one ring, where a single precursor molecule undergoes a ring-closing reaction. Several distinct methods fall under this category.

N-acyliminium ions are highly reactive electrophilic intermediates that are pivotal in the synthesis of various nitrogen-containing heterocycles. researchgate.netqub.ac.uk Their generation from precursors like 3-hydroxyisoindolinones, often catalyzed by a Brønsted or Lewis acid, allows for subsequent trapping by a wide range of nucleophiles. qub.ac.uk This methodology has been successfully applied to the synthesis of fused heterocyclic systems. researchgate.net While unactivated pyridine (B92270) rings are generally poor nucleophiles for this type of cyclization, those containing electron-donating substituents can cyclize in good yield. arkat-usa.org These cyclizations are key in constructing novel heterocycles and natural products. arkat-usa.org Aza-[4+2] cycloadditions employing catalytically generated N-acyliminium ions have also been developed to synthesize diverse fused ring systems. rsc.org

A one-pot, tandem reductive amination-transamidation-cyclization reaction provides an efficient route to substituted piperazin-2-ones in good yields. nih.gov This process involves the reaction of an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions. acs.org The reaction proceeds through the formation of an intermediate that undergoes an intramolecular N,N'-acyl transfer (transamidation) followed by cyclization to yield the N-acylpiperazinone. acs.org The use of N-(2-oxoethyl)trifluoroacetamides as precursors is particularly effective, leading to efficient transformation to piperazinones with minimal racemization. acs.org This method is convergent and allows for the incorporation of substitution at the C3-position of the piperazinone ring. acs.org

The following table illustrates the key features of this tandem reaction.

| Precursor 1 | Precursor 2 | Key Steps | Advantage | Reference |

| N-(2-Oxoethyl)amide | α-Amino ester | Reductive Amination, Transamidation, Cyclization | One-pot, good yields, C3-substitution | acs.orgnih.gov |

The Mitsunobu reaction, a versatile method for forming carbon-nitrogen bonds, can be employed for the intramolecular cyclization to form piperazin-2-ones. google.comnih.gov This reaction typically involves an alcohol and a nitrogen nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate. nih.gov In the context of piperazinone synthesis, an intramolecular Mitsunobu reaction can be performed on a suitably functionalized precursor containing both a hydroxyl group and an amine or amide nitrogen. For example, the synthesis of cis-2,5-disubstituted enantiopure piperazines has been achieved through an intramolecular Mitsunobu cyclization of a protected diamino-alcohol intermediate. nih.gov This method has also been utilized in the synthesis of bicyclic piperazinones where the cyclization occurs in the presence of a protected tertiary amine. google.com A related Fukuyama-Mitsunobu cyclization has been applied in the solid-phase synthesis of selectively N-protected homochiral 2,5-disubstituted piperazines. nih.gov

The table below highlights examples of Mitsunobu-mediated cyclizations for piperazinone synthesis.

| Precursor | Reaction Type | Key Reagents | Product Type | Reference |

| Protected diamino-alcohol | Intramolecular Mitsunobu Cyclization | Phosphine, Azodicarboxylate | cis-2,5-Disubstituted piperazine (B1678402) | nih.gov |

| Hydroxyalkylated Phthalazinone | Intramolecular Mitsunobu Cyclization | Not specified | Indazolophthalazinones | researchgate.net |

Stereoselective and Enantioselective Synthesis Protocols

The generation of chiral piperazin-2-ones, which are crucial components of many bioactive molecules, can be achieved through several stereoselective and enantioselective synthetic routes. These methods often employ metal catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction.

One notable approach is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. nih.govnih.gov This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govnih.govcaltech.edu The reaction is tolerant of various N-substituents and can be used to create fused bicyclic systems found in some natural products. caltech.edu The resulting chiral piperazin-2-ones can be further reduced to the corresponding chiral piperazines. nih.govcaltech.edu

Another powerful technique involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which are tautomers of pyrazinones. dicp.ac.cnrsc.org This process provides chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org A dynamic kinetic resolution process is believed to be involved in this formal asymmetric hydrogenation. dicp.ac.cn

Furthermore, multicomponent reactions offer an efficient pathway to chiral piperazinones. For instance, a highly stereoselective multicomponent reaction utilizing amphoteric aziridine (B145994) aldehyde dimers and functionalized isocyanides has been developed. thieme-connect.com The diastereoselectivity of this reaction is influenced by the steric and electronic properties of the isocyanide. thieme-connect.com

A domino ring-opening cyclization (DROC) of in situ-generated epoxides with 1,2-ethylenediamines, catalyzed by a quinine-derived urea, also yields 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess. researchgate.net

Post-Cyclization Functionalization of the Piperazin-2-one Core

Once the piperazin-2-one scaffold is constructed, further diversification can be achieved by functionalizing the nitrogen and carbon atoms of the ring.

N-Alkylation Strategies for Piperazinone Nitrogen Atoms

N-alkylation is a common method for introducing substituents onto the piperazine ring nitrogens. This can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates, or via reductive amination. mdpi.com For instance, N-acetylpiperazine can be alkylated and subsequently hydrolyzed to yield various N-alkylpiperazines. researchgate.net The alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a key step in the synthesis of Flibanserin. mdpi.com Reductive amination of a secondary amine with Boc-protected piperidinyl or piperazinyl aldehydes is another effective strategy. nih.gov

Acylation and Amidation Reactions on Ring Nitrogens

The nitrogen atoms of the piperazin-2-one ring can undergo acylation and amidation reactions to introduce a variety of functional groups. These reactions are fundamental in building more complex molecular architectures. For example, piperazinyl amides of 18β-glycyrrhetinic acid have been synthesized through the amidation of 1-Boc-piperazine with 3-acetyl-18β-glycyrrhetinic acid, followed by N-Boc deprotection. nih.gov Another approach involves the direct amidation of 18β-glycyrrhetinic acid with substituted phenylpiperazines in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The synthesis of various bioactive compounds often involves the formation of an amide bond with a piperazine moiety. nih.govacs.orgrsc.org

Direct Functionalization of Ring Carbon Atoms

While functionalization of the nitrogen atoms is common, direct modification of the carbon atoms of the piperazine ring presents a greater challenge but offers significant opportunities for structural diversification. beilstein-journals.orgmdpi.com Recent advances have focused on C-H functionalization strategies. mdpi.comnsf.gov

Photoredox catalysis has emerged as a powerful tool for the direct α-C-H arylation and vinylation of piperazines. mdpi.comencyclopedia.pub These reactions typically involve the generation of an α-amino radical which then couples with an appropriate partner. mdpi.com Another method utilizes SnAP (Stannyl Amine Protocol) reagents for the synthesis of C-H functionalized piperazines through the cyclization of intermediate imines. mdpi.comencyclopedia.pub

Direct C-H lithiation of N-Boc protected piperazines, followed by trapping with various electrophiles, provides another route to α-substituted piperazines. beilstein-journals.orgmdpi.com This method can be performed under diamine-free conditions and at more practical temperatures. beilstein-journals.orgmdpi.com

Alternative Synthetic Pathways from Pre-existing Heterocycles

Piperazin-2-ones and their parent piperazine structures can also be synthesized by modifying other heterocyclic systems.

Ring-Opening Reactions of Aziridines and DABCO Derivatives

The ring-opening of aziridines, which are three-membered nitrogen-containing heterocycles, provides a versatile route to piperazines and their derivatives. wikipedia.org Aziridines are susceptible to nucleophilic attack due to their inherent ring strain. wikipedia.org For example, the reaction of aziridine aldehyde dimers in a solid-phase disrupted Ugi condensation can lead to piperazinones. nih.gov The regioselective ring-opening of N-tosylated chiral aziridines with α-amino acid methyl esters, followed by Mitsunobu cyclization, yields cis-2,5-disubstituted chiral piperazines. nih.gov The dimerization of aziridines is another strategy for forming the piperazine ring. nih.gov

1,4-Diazabicyclo[2.2.2]octane (DABCO) and its derivatives can also serve as precursors to piperazines through ring-opening reactions. rsc.orgrsc.orgrsc.org Alkylation of DABCO forms quaternary ammonium (B1175870) salts that can react with various nucleophiles, leading to the formation of 1-alkyl-4-substituted piperazines. rsc.orgrsc.org This strategy has been employed in one-pot syntheses directly from alcohols or alkyl halides. rsc.org Benzyne-mediated ring-opening of DABCO with nitrogen nucleophiles also provides access to 1,4-disubstituted piperazines. thieme-connect.comresearchgate.netablesci.com

Rearrangement Reactions and Transformations

The synthesis of piperazinones, including N-alkylated derivatives like this compound, can be achieved through various rearrangement reactions. These reactions offer powerful and often elegant pathways to construct the core heterocyclic ring system. While direct examples for the synthesis of this compound via these specific rearrangements are not extensively documented, their application to the synthesis of the broader class of piperazine and piperazinone analogues is well-established. tandfonline.comaminer.cnnih.govwikipedia.org

Several key rearrangement reactions are notable for their utility in synthesizing the piperazine scaffold:

Diaza-Cope Rearrangement: This rearrangement has been utilized for the diastereoselective synthesis of piperazine derivatives. eurekaselect.com The reaction involves the thermal or acid-catalyzed rearrangement of N,N'-diallyl-1,2-diamines or related structures, leading to the formation of the piperazine ring.

Ugi-Smiles Rearrangement: The Ugi reaction, a multi-component reaction, can be coupled with a Smiles rearrangement to produce complex heterocyclic structures. tandfonline.comwikipedia.org This sequence allows for the rapid assembly of substituted piperazinones from simple starting materials.

Schmidt Rearrangement: The Schmidt reaction involves the reaction of an azide (B81097) with a carbonyl compound under acidic conditions, leading to an amine or amide with the expulsion of nitrogen. tandfonline.comwikipedia.org This reaction can be applied to cyclic ketones to generate lactams, including piperazin-2-ones. The intramolecular version of the Schmidt reaction is particularly useful for constructing complex nitrogen-containing heterocycles.

Mumm Rearrangement: This reaction describes the 1,3(O-N) acyl transfer of an acyl imidate or isoimide (B1223178) to an imide and is a relevant transformation within the context of the Ugi reaction. tandfonline.com

These rearrangement protocols are often compared based on reaction conditions, feasibility, and economic viability to aid researchers in designing synthetic routes. tandfonline.comwikipedia.org For instance, the Mumm rearrangement is noted as an economical method, while the aza-Wittig, cyclic, and Schmidt rearrangements are considered highly useful due to high yields and reagent availability. tandfonline.com

Solid-Phase Organic Synthesis Approaches

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the generation of libraries of piperazinone-containing compounds. This methodology facilitates the rapid diversification of the piperazinone scaffold, which is highly valuable in drug discovery and medicinal chemistry. bohrium.com The core advantage of SPOS lies in the ability to perform sequential reactions without the need for purification of intermediates, as reagents and by-products are simply washed away from the resin-bound product. en-academic.com

A notable application of SPOS in piperazinone synthesis is the use of a disrupted Ugi condensation. nih.govwikipedia.org In this approach, a resin-bound amino acid is reacted with an isonitrile and an aziridine aldehyde dimer. The resulting N-acyl aziridine intermediate is then treated with a nucleophile to yield the desired piperazinone, which is subsequently cleaved from the solid support. nih.govwikipedia.org This method allows for the creation of a diverse set of 2,3,6-trisubstituted piperazinones by varying the amino acid, aziridine aldehyde, and nucleophile inputs. nih.govwikipedia.org

One of the key advantages of this solid-phase approach is the complementary diastereoselectivity it offers compared to solution-phase synthesis. en-academic.comwikipedia.org While solution-phase cyclization of primary amino acids typically yields the trans diastereomer, the solid-phase method, by virtue of the resin anchoring, directs the reaction to produce the cis diastereomer. wikipedia.org

The versatility of SPOS is further demonstrated in the synthesis of piperazinone-containing enkephalin analogues. In this context, a resin-bound secondary amine is N-alkylated, followed by a series of reactions including nucleophilic ring-opening of a serine-derived β-lactone, to construct the piperazinone ring. bohrium.com This strategy highlights the ability to incorporate the resin handle into the ring structure and to derivatize the scaffold with a variety of amines. bohrium.com

Below is a table summarizing key aspects of solid-phase synthesis approaches for piperazinone derivatives:

| Synthesis Strategy | Key Features | Advantages |

| Disrupted Ugi Condensation | Utilizes a resin-bound amino acid, isonitrile, and aziridine aldehyde dimer. nih.govwikipedia.org | Access to diverse 2,3,6-trisubstituted piperazinones; provides complementary cis-diastereoselectivity compared to solution-phase methods. en-academic.comwikipedia.org |

| Synthesis of Enkephalin Analogues | Involves N-alkylation of a resin-bound amine and subsequent ring construction. bohrium.com | Resin handle is incorporated into the ring structure; allows for facile derivatization with various amines. bohrium.com |

Chemical Reactivity and Transformation Pathways of 1 2 Methylpropyl Piperazin 2 One

Reactions Involving the Lactam Moiety

The lactam ring in 1-(2-methylpropyl)piperazin-2-one is the primary site for several chemical transformations, including ring-opening, hydrolysis, and reduction.

Ring-Opening Reactions and Ring Expansion Studies

Ring expansion represents another potential transformation. For example, studies on related aziridine-containing compounds have shown that intramolecular ring-opening followed by rearrangement can lead to the formation of larger heterocyclic rings like piperidines mdpi.com. A similar strategy, if applied to a suitably functionalized precursor of this compound, could potentially lead to ring-expanded products.

Hydrolysis and Solvolysis Mechanisms

The amide bond within the piperazin-2-one (B30754) ring is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding amino acid derivative, N-(2-aminoethyl)-3-methylbutanamine. The mechanism of hydrolysis for amides is well-documented viu.caetsu.eduresearchgate.netresearchgate.net.

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Acid-Catalyzed Hydrolysis Mechanism:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to the nitrogen atom.

Cleavage of the C-N bond to release the ring-opened product.

Base-catalyzed hydrolysis, on the other hand, proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the amide bond researchgate.netnih.gov.

Base-Catalyzed Hydrolysis Mechanism:

Nucleophilic attack by hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Proton transfer from a water molecule to the nitrogen atom.

Cleavage of the C-N bond.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the nature of the N-substituent. Generally, the presence of an electron-donating alkyl group like isobutyl at the N-1 position is expected to slightly decrease the rate of hydrolysis compared to an unsubstituted piperazin-2-one due to increased electron density at the carbonyl carbon.

A comparative study on the base-catalyzed hydrolysis of a series of benzoate (B1203000) esters showed that the rate of hydrolysis is influenced by the nature of the alkyl group in the alcohol moiety, with longer alkyl chains leading to slower hydrolysis rates nih.gov. While this is an ester system, similar electronic effects can be expected for N-alkyl lactams.

Table 1: Predicted Relative Hydrolysis Rates of N-Substituted Piperazin-2-ones (Qualitative)

| N-Substituent | Predicted Relative Rate of Hydrolysis | Rationale |

|---|---|---|

| Hydrogen | Fastest | No electron-donating group to deactivate the carbonyl. |

| Methyl | Slower | Weakly electron-donating, slightly deactivating the carbonyl. |

| Isobutyl | Slowest | Larger, more electron-donating alkyl group, further deactivating the carbonyl. |

This table is predictive and based on general chemical principles, as direct comparative studies on these specific piperazinones are not available in the cited literature.

Reduction of the Carbonyl Group

The carbonyl group of the lactam can be reduced to a methylene (B1212753) group to yield the corresponding 1-(2-methylpropyl)piperazine. This transformation is typically achieved using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of amides and lactams to the corresponding amines. The reaction generally proceeds in good yield.

Other reducing agents have also been explored for the reduction of N-alkyl lactams. For instance, 9-borabicyclo[3.3.1]nonane (9-BBN) and lithium aminoborohydrides (LABs) have been shown to be effective and chemoselective reagents for this purpose. A key advantage of 9-BBN is its ability to selectively reduce a lactam in the presence of an ester. Conversely, LAB reagents can be tuned to selectively reduce an ester in the presence of a lactam at lower temperatures.

Table 2: Potential Reducing Agents for the Carbonyl Group of this compound

| Reagent | Product | Reported Analogs | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1-(2-Methylpropyl)piperazine | General N-alkyl lactams | viu.ca |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 1-(2-Methylpropyl)piperazine | Various N-alkyl lactams | nih.gov |

This table presents potential reduction methods based on studies of analogous compounds.

Reactions at the N-1 Isobutyl Substituent

The isobutyl group attached to the N-1 nitrogen atom also presents opportunities for chemical modification, primarily through oxidation and C-H functionalization.

Oxidation Reactions of the Isobutyl Group

Oxidation of the N-isobutyl group can potentially occur at the carbon atoms. The methylene (CH₂) and methine (CH) carbons are potential sites for oxidation. Selective oxidation of C-H bonds is a challenging but rapidly developing area of organic synthesis.

While direct oxidation studies on this compound are not available, research on the oxidation of other cyclic amines provides insights. For example, transition metal-free methods using reagents like N-iodosuccinimide have been developed for the dehydrogenative β-sulfonylation of tertiary cyclic amines, installing an enaminyl sulfone functionality nih.gov. This suggests that under specific conditions, selective oxidation at the β-position of the isobutyl group might be achievable.

Furthermore, studies on the atmospheric photo-oxidation of piperazine (B1678402) have shown that reactions can occur at both the N-H and C-H bonds, leading to various oxidized products nih.gov. This highlights the potential for multiple oxidation pathways for the isobutyl group under certain conditions.

Selective Functionalization of Alkyl C-H Bonds

The selective functionalization of C-H bonds in alkyl groups is a powerful tool for molecular diversification. Recent advances in catalysis have enabled the direct activation of otherwise unreactive C-H bonds nih.govprinceton.edu.

For N-alkyl amines and amides, transition metal-catalyzed C-H activation has been demonstrated. For instance, palladium-catalyzed protocols have been developed to functionalize the C(sp³)-H bonds of tertiary alkylamines nih.gov. These methods often rely on directing groups to achieve regioselectivity. In the case of this compound, the lactam carbonyl could potentially act as a directing group to facilitate C-H activation at a specific position within the isobutyl group.

The development of catalysts for the selective activation of C-N bonds in amides also presents a potential pathway for modifying the N-isobutyl substituent, although this would involve cleavage of the N-isobutyl bond rather than direct functionalization of the alkyl chain nih.govprinceton.eduthieme-connect.de.

Table 3: Potential C-H Functionalization Reactions of the Isobutyl Group

| Reaction Type | Potential Reagent/Catalyst System | Potential Product | Analogous Systems Studied | Reference |

|---|---|---|---|---|

| C(sp³)-H Arylation | Pd(II) catalyst with a suitable ligand | 1-(Aryl-substituted-2-methylpropyl)piperazin-2-one | Tertiary alkylamines | nih.gov |

This table outlines potential reactions based on the functionalization of similar N-alkyl heterocycles.

Reactivity of the Piperazinone Nitrogen Atoms

The piperazinone ring contains two nitrogen atoms with distinct reactivity profiles. The N1 nitrogen is part of an amide linkage, rendering it significantly less nucleophilic. In contrast, the N4 nitrogen is a secondary amine, which represents the primary site of nucleophilic reactivity in the molecule.

The lone pair of electrons on the secondary amine nitrogen (N4) is readily available for reaction with a variety of electrophiles. This nucleophilicity is a cornerstone of the derivatization of N-alkyl-piperazin-2-ones. Common reactions include alkylation and acylation, which allow for the introduction of diverse substituents at the N4 position.

Alkylation: The secondary amine of N-substituted piperazinones can be alkylated using alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2), where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. masterorganicchemistry.com To achieve mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts, the reaction conditions, such as the stoichiometry of the reactants and the choice of base, are crucial. nih.gov For instance, using an excess of the piperazine derivative can favor mono-alkylation. Alternatively, protecting the secondary amine, for example with a Boc group, allows for controlled alkylation, followed by deprotection to yield the desired N-alkylated product. nih.gov

Acylation: The secondary amine nitrogen readily reacts with acylating agents like acyl chlorides and acid anhydrides to form N-acylpiperazin-2-one derivatives. gacariyalur.ac.in This reaction is a nucleophilic acyl substitution. The nitrogen nucleophile attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., chloride) yields the corresponding amide. gacariyalur.ac.in The presence of a non-nucleophilic base is often required to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. gacariyalur.ac.in

The table below summarizes typical nucleophilic substitution reactions at the secondary amine of piperazinone analogs.

| Reactant | Reagent | Product Type | Reaction Conditions |

| N-Alkylpiperazin-2-one | Alkyl Halide (e.g., R-Br) | N-Alkyl, N'-Alkylpiperazin-2-one | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| N-Alkylpiperazin-2-one | Acyl Chloride (e.g., R-COCl) | N-Alkyl, N'-Acylpiperazin-2-one | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) |

| N-Alkylpiperazin-2-one | Acid Anhydride (e.g., (RCO)₂O) | N-Alkyl, N'-Acylpiperazin-2-one | Heat or Catalyst |

More complex transformations, such as palladium-catalyzed asymmetric allylic alkylation, have been reported for N-protected piperazin-2-ones. Current time information in Bangalore, IN. These reactions demonstrate that the piperazinone scaffold can be functionalized at the carbon atoms adjacent to the nitrogen, although this typically requires specific catalytic systems and protected starting materials.

Mechanistic Investigations of Key Transformations

The mechanisms of the fundamental transformations of N-alkylpiperazin-2-ones are well-established in organic chemistry.

Mechanism of Nucleophilic Substitution (SN2) in Alkylation: The alkylation of the secondary amine with an alkyl halide generally follows an SN2 pathway. youtube.commasterorganicchemistry.com This is a single-step, concerted mechanism where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide at the same time as the halide leaving group departs. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the piperazinone and the alkyl halide. youtube.com Steric hindrance at either the nucleophile or the electrophile can significantly slow down the reaction rate. masterorganicchemistry.com For this compound, the isobutyl group at N1 may exert some steric influence on the approaching electrophile at N4.

Mechanism of Nucleophilic Acyl Substitution in Acylation: The acylation of the secondary amine proceeds through a nucleophilic acyl substitution mechanism. gacariyalur.ac.in The reaction is initiated by the attack of the nucleophilic nitrogen on the carbonyl carbon of the acylating agent. This leads to the formation of a transient tetrahedral intermediate. gacariyalur.ac.in This intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride or carboxylate). gacariyalur.ac.inyoutube.com When an acid chloride is used, a base is typically added to quench the HCl formed. gacariyalur.ac.in In the case of an acid anhydride, a carboxylate ion is the leaving group. youtube.com

Due to a lack of specific mechanistic studies on this compound, the above descriptions are based on the established mechanisms for the reactions of analogous secondary amines and N-alkyl piperazinone systems.

Advanced Spectroscopic and Structural Characterization of 1 2 Methylpropyl Piperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamic behavior of molecules in solution. For 1-(2-methylpropyl)piperazin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its complex conformational landscape.

1D and 2D NMR Techniques for Structural Elucidation (Beyond Basic Identification)

Beyond simple proton (¹H) and carbon-¹³ (¹³C) NMR spectra for basic identification, advanced 2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for elucidating the through-bond and through-space connectivities within the this compound molecule.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine and methylene (B1212753) protons) and the piperazin-2-one (B30754) ring. The chemical shifts of the piperazinone ring protons would be influenced by the presence of the amide functionality and the N-isobutyl substituent. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.commnstate.eduyoutube.com For this compound, COSY would be instrumental in tracing the connectivity within the isobutyl group and identifying adjacent protons within the piperazinone ring. For instance, it would show correlations between the methine proton and both the methyl and methylene protons of the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govustc.edu.cncolumbia.edu By correlating the ¹H and ¹³C chemical shifts, HSQC allows for the definitive assignment of the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. ustc.edu.cncolumbia.eduresearchgate.net HMBC is particularly powerful for identifying quaternary carbons and for connecting different spin systems. For example, it would show a correlation between the methylene protons of the isobutyl group and the carbonyl carbon of the piperazinone ring, confirming the point of attachment.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data for similar structures. pressbooks.pubchemicalbook.comchemicalbook.comchemicalbook.com

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Carbonyl (C=O) | - | ~170 | Protons on adjacent CH₂ and NH groups |

| CH₂ (next to C=O) | ~3.2 | ~50 | Carbonyl carbon, other ring carbons |

| CH₂ (next to N-alkyl) | ~2.8 | ~55 | Isobutyl group carbons, other ring carbons |

| NH | Broad, ~7.5 | - | Carbonyl carbon, adjacent ring carbons |

| N-CH₂ (isobutyl) | ~2.5 | ~60 | Isobutyl CH and C(CH₃)₂, piperazinone ring carbons |

| CH (isobutyl) | ~1.8 | ~28 | Isobutyl CH₂ and C(CH₃)₂ |

| C(CH₃)₂ (isobutyl) | ~0.9 (doublet) | ~20 | Isobutyl CH and CH₂ |

Dynamic NMR for Rotational Barriers and Inversion Dynamics

The piperazin-2-one ring is not planar and can exist in different conformations, primarily chair and boat forms. Furthermore, rotation around the N-C(O) amide bond and the N-isobutyl bond is restricted, leading to the potential for multiple conformers to be present at room temperature. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study these conformational changes and to determine the energy barriers associated with them. nih.govnih.govresearchgate.net

By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the dynamic process can be calculated. nih.govmsu.edunih.gov

For this compound, two primary dynamic processes are of interest:

Ring Inversion: The interconversion between different chair and boat conformations of the piperazinone ring.

Amide Bond Rotation: The restricted rotation around the N-C(O) bond due to its partial double bond character.

Studies on related N-acylpiperazines have shown that the energy barrier for amide bond rotation is typically in the range of 61-68 kJ/mol. nih.gov The barrier for ring inversion in N-alkyl piperidines is generally lower. nih.gov It is expected that this compound would exhibit similar dynamic behavior, which could be thoroughly investigated using variable temperature NMR experiments.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Functional Group Vibrations and Molecular Fingerprinting

The IR and Raman spectra of this compound would be characterized by specific vibrational modes corresponding to its different functional groups. The combination of these techniques provides a complementary "molecular fingerprint" for the compound.

Amide Group: A strong absorption band in the IR spectrum between 1650 and 1680 cm⁻¹ would be characteristic of the C=O stretching vibration of the amide. The N-H stretching vibration of the secondary amide would appear as a sharp band in the region of 3300-3500 cm⁻¹.

Alkyl Groups: C-H stretching vibrations of the isobutyl and piperazinone ring methylene groups would be observed in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups would appear in the 1350-1470 cm⁻¹ range.

C-N Vibrations: The C-N stretching vibrations of the piperazinone ring and the N-isobutyl bond would be found in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies for this compound, based on data for similar compounds. niscpr.res.inscispace.comdocbrown.infonist.govnist.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Amide (N-H) | Stretching | 3300 - 3500 | Medium | Weak |

| Amide (C=O) | Stretching | 1650 - 1680 | Strong | Medium |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Strong | Strong |

| Alkyl (C-H) | Bending | 1350 - 1470 | Medium | Medium |

| C-N | Stretching | 1000 - 1300 | Medium | Medium |

Hydrogen Bonding Network Analysis

The presence of the N-H group in the piperazin-2-one ring allows for the formation of intermolecular hydrogen bonds. These interactions can significantly influence the solid-state packing and the properties of the compound in solution. Both IR and Raman spectroscopy can be used to study hydrogen bonding. In the IR spectrum, the N-H stretching band will broaden and shift to a lower frequency upon hydrogen bond formation. The extent of this shift can provide information about the strength of the hydrogen bonds. Raman spectroscopy can also be used to probe changes in the vibrational modes upon hydrogen bonding, often providing complementary information. researchgate.netrsc.org

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation pattern is highly characteristic of the molecule's structure. researchgate.netmiamioh.edu

For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺•) peak corresponding to its molecular weight. Subsequent fragmentation would occur through characteristic pathways for amines and amides.

Predicted Fragmentation Pathways:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. In this case, cleavage of the bond between the piperazinone ring and the isobutyl group would be expected, leading to the formation of a stable piperazinone-containing cation.

Loss of the Isobutyl Group: The entire isobutyl group could be lost as a radical, resulting in a fragment ion corresponding to the protonated piperazin-2-one ring.

Fragmentation of the Piperazinone Ring: The piperazinone ring itself can undergo cleavage, leading to smaller fragment ions. For example, loss of CO from the amide group is a common fragmentation pathway for cyclic amides.

Fragmentation of the Isobutyl Group: The isobutyl side chain can also fragment, for instance, through the loss of a methyl or propyl radical.

Based on the fragmentation of related piperazine (B1678402) derivatives, a plausible fragmentation scheme for this compound is outlined below. researchgate.netnist.gov

| m/z Value (Hypothetical) | Proposed Fragment Ion |

| 156 | [M]⁺• (Molecular Ion) |

| 113 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 99 | [M - C₄H₉]⁺ (Loss of isobutyl radical) |

| 85 | [C₄H₉N₂]⁺ (Piperazinone ring fragment) |

| 57 | [C₄H₉]⁺ (Isobutyl cation) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound (molecular formula C₈H₁₆N₂O), the expected exact mass can be calculated based on the monoisotopic masses of its constituent atoms.

In a typical HRMS experiment, the compound is ionized, often by protonation to form the [M+H]⁺ ion. The high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap, then measures the mass-to-charge ratio (m/z) of this ion to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental formula, distinguishing it from other combinations of atoms that might have the same nominal mass. The theoretical exact mass for the protonated molecule of this compound is presented in the table below.

| Ion Formula | Theoretical Exact Mass (m/z) |

| [C₈H₁₇N₂O]⁺ | 157.13354 |

This table presents the calculated theoretical exact mass for the protonated form of this compound. This value is the target for experimental verification via HRMS.

Tandem Mass Spectrometry for Structural Features

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity.

Based on the known fragmentation behavior of related piperazine and amide compounds, a plausible fragmentation pathway for this compound can be proposed. Key fragmentation processes would likely include:

Alpha-cleavage: Fission of the bond adjacent to the nitrogen atom of the isobutyl group.

Loss of the isobutyl group: Cleavage of the N-C bond connecting the isobutyl substituent to the piperazinone ring.

Ring fragmentation: Cleavage of the piperazinone ring itself, often through a retro-Diels-Alder type mechanism or loss of small neutral molecules like CO or HNCO.

The resulting fragment ions provide a structural fingerprint of the molecule.

| Precursor Ion (m/z) | Proposed Key Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 157.13 | 100.08 | C₄H₉ | Loss of the isobutyl radical |

| 157.13 | 114.10 | C₃H₇ | Alpha-cleavage with loss of a propyl radical |

| 157.13 | 85.09 | C₄H₈O | Cleavage and rearrangement involving the isobutyl group and carbonyl |

| 157.13 | 57.07 | C₅H₈N₂O | Isobutyl cation |

This interactive table outlines the predicted major fragmentation pathways for protonated this compound in a tandem mass spectrometry experiment.

X-Ray Crystallography for Solid-State Structure and Conformation

For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the six-membered piperazinone ring. Similar to other piperazine derivatives, the ring is expected to adopt a non-planar chair conformation to minimize steric strain. The isobutyl group would be attached to one of the nitrogen atoms, and its orientation relative to the ring would be determined.

Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the case of this compound, the key interactions dictating the supramolecular structure would be hydrogen bonds and van der Waals forces.

The secondary amine (N-H) group within the piperazinone ring is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This facilitates the formation of strong N-H···O=C hydrogen bonds between adjacent molecules. These interactions are fundamental in organizing the molecules into specific motifs, such as one-dimensional chains or centrosymmetric dimers. The packing is further stabilized by weaker C-H···O interactions and van der Waals forces involving the aliphatic portions of the molecules. The study of these interactions is crucial for understanding the physical properties of the crystalline material.

| Interaction Type | Donor | Acceptor | Typical Motif |

| Hydrogen Bond | N-H | C=O | Chains or Dimers |

| van der Waals | C-H (isobutyl, ring) | Molecular Surface | Close Packing |

This table summarizes the principal intermolecular interactions expected to govern the crystal packing of this compound.

Absolute Configuration Determination

The structure of this compound is chiral if the substitution at the nitrogen atom creates a stable stereocenter and the molecule is not a racemic mixture. If a single enantiomer of the compound is crystallized, X-ray crystallography can be used to determine its absolute configuration.

The determination is typically achieved by analyzing the anomalous dispersion effects of the scattered X-rays. For a crystal containing a single enantiomer, the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) will be slightly different. The analysis of these differences allows for the calculation of the Flack parameter, which provides a reliable indication of the absolute stereochemistry of the molecule in the crystal. A Flack parameter close to zero for a given configuration confirms that the structural model corresponds to the correct absolute enantiomer.

Theoretical and Computational Chemistry Investigations of 1 2 Methylpropyl Piperazin 2 One

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricacies of molecular structure and reactivity. For 1-(2-Methylpropyl)piperazin-2-one, these methods offer a detailed picture of its electronic landscape and energetic properties.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are commonly used to determine the optimized molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is typically expected to be localized around the more electron-rich regions, such as the nitrogen atoms of the piperazine (B1678402) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl group (C=O), which represents the most probable site for nucleophilic attack. The calculated energy gap provides a quantitative measure of the molecule's stability; a larger gap suggests higher stability and lower reactivity.

A molecular electrostatic potential (MEP) map further visualizes the electronic distribution. In this map, red-colored regions (negative potential) highlight areas rich in electrons, such as the oxygen atom of the carbonyl group, which are susceptible to electrophilic interaction. Blue-colored regions (positive potential) indicate electron-deficient areas, such as the hydrogen atom on the secondary amine, which are prone to nucleophilic interaction.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 6.33 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical vibrational spectroscopy is a key application of quantum chemical calculations. By computing the harmonic frequencies using DFT, one can predict the infrared (IR) and Raman spectra of this compound. These theoretical spectra serve as a valuable reference for interpreting experimental data, helping to confirm the molecular structure and assign specific vibrational modes to observed spectral bands.

It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental results. Key vibrational modes for this molecule include the C=O stretching of the amide, N-H bending, C-N stretching of the piperazine ring, and various C-H stretching and bending modes from the isobutyl group.

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|---|---|

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) | 2960-2870 | Aliphatic C-H stretching |

| ν(C=O) | 1685 | Carbonyl stretching |

| δ(N-H) | 1540 | N-H bending |

| ν(C-N) | 1150 | C-N stretching |

Reaction Pathway and Transition State Characterization

Computational chemistry provides a framework for exploring the mechanisms of chemical reactions. For this compound, potential reactions could include amide hydrolysis or N-alkylation. Using quantum chemical methods, the potential energy surface for a proposed reaction can be mapped out. This involves locating the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.

Molecular Dynamics Simulations for Conformational Landscape

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, offering a dynamic view of their conformational flexibility. These simulations model the movements of atoms over time by solving Newton's equations of motion, providing a detailed understanding of the molecule's preferred shapes and the influence of its environment.

Conformational Preferences in Solution and Gas Phase

The six-membered piperazin-2-one (B30754) ring is not planar and, similar to cyclohexane, can adopt several conformations, with the chair and twisted-chair forms being the most common. The key conformational question for this compound is the orientation of the N-substituted 2-methylpropyl (isobutyl) group, which can be either axial or equatorial.

Computational studies on similar N-alkylated heterocyclic systems suggest that bulky substituents strongly prefer the equatorial position to minimize steric strain. Therefore, it is predicted that the most stable conformer of this compound features the isobutyl group in an equatorial orientation. MD simulations can quantify the energy difference between the axial and equatorial conformers and determine their relative populations at a given temperature. These simulations also capture the dynamics of ring inversion and nitrogen inversion processes, calculating the energy barriers for these conformational changes.

| Conformer (Isobutyl Group Position) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| Equatorial-Chair | 0.00 | >95% |

| Axial-Chair | ~2.5 | <5% |

Solvent Effects on Molecular Conformation

The surrounding environment, particularly the solvent, can significantly influence the conformational equilibrium of a molecule. MD simulations can explicitly model solvent molecules (e.g., water) or use an implicit continuum model to represent the solvent's dielectric effect.

For this compound, the polarity of the solvent can affect the stability of different conformers. A polar solvent may stabilize a conformer with a higher dipole moment. By running simulations in different solvents, one can observe shifts in the preferred dihedral angles of the ring and the substituent. Analysis of the simulation trajectories, including the calculation of radial distribution functions, reveals how solvent molecules arrange themselves around the solute and which specific interactions (like hydrogen bonding between the solvent and the molecule's N-H or C=O groups) are most important in stabilizing certain conformations.

Synthesis and Exploration of 1 2 Methylpropyl Piperazin 2 One Derivatives and Analogues

Design Principles for Analogues and Derivatives

The design of new molecules based on the 1-(2-methylpropyl)piperazin-2-one scaffold is guided by established medicinal chemistry strategies. These principles aim to modulate the compound's properties by altering its structure in a controlled and rational manner.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a key strategy in drug discovery that involves replacing the central core of a molecule while maintaining its three-dimensional shape and biological activity. researchgate.netnih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.govnih.gov For the piperazin-2-one (B30754) core, potential scaffold hops could include replacing the piperazine (B1678402) ring with other cyclic structures like piperidine (B6355638) or morpholine. nih.gov Comparing piperazine and piperidine derivatives has shown that such a replacement can significantly impact receptor affinity, as seen in studies on histamine (B1213489) H3 and sigma-1 receptor ligands. nih.govacs.org

Isosteric and bioisosteric replacements are fundamental to this design process. nih.gov Bioisosteres are functional groups or substituents that, due to their similar physical and chemical properties, can be interchanged without drastically altering the biological activity of the parent compound. researchgate.net This can involve replacing a cyclic group with a non-cyclic one or substituting functional groups with various chemical moieties. nih.gov For instance, in the context of piperazine-containing compounds, replacing a piperazine group with a dipyrrolidine moiety has been explored. nih.gov Computational methods are increasingly used to identify potential bioisosteric replacements, facilitating the diversification of chemical structures. nih.gov

Exploration of Substituent Effects at N-1, C-2, and Other Ring Positions

Systematic modification of substituents at different positions of the piperazin-2-one ring is a crucial aspect of analogue design. ijrrjournal.com The isobutyl group at the N-1 position of this compound is a primary site for modification. Altering the size, lipophilicity, and electronic properties of this substituent can significantly influence the molecule's interaction with biological targets.

The C-2 carbonyl group of the piperazin-2-one ring is another key position for modification. For example, reduction of the amide and ester carbonyl groups in piperazin-2-one derivatives has been shown to produce corresponding piperazine derivatives with altered biological activities. nih.gov

Furthermore, substitutions at other positions on the piperazine ring can also be explored. For instance, in prazosin-related compounds, the introduction of alkyl groups on the piperazine ring led to derivatives with high affinity and selectivity for α1-adrenoreceptors. nih.gov Even minor changes in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities. ijrrjournal.com

Combinatorial and Library Synthesis Approaches

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and library synthesis are powerful tools. acs.org These approaches allow for the rapid generation of a large number of structurally related compounds, which can then be screened for desired properties. core.ac.uknih.gov

The synthesis of combinatorial libraries often revolves around a central template or scaffold. core.ac.uk In the case of piperazin-2-one derivatives, the core ring structure can serve as this template. Different building blocks can then be introduced at various positions of the ring to create a library of diverse compounds. acs.org Techniques such as parallel solution-phase synthesis can be employed to produce these libraries efficiently. core.ac.uk

Positional scanning libraries represent a sophisticated approach within combinatorial chemistry, allowing for the systematic evaluation of functional groups at each variable position to generate a detailed structure-activity relationship. nih.gov The development of efficient synthetic methods is crucial for the successful implementation of library synthesis. ontosight.ai For example, a programmable approach to piperazine synthesis using organic photoredox catalysis has been described, offering a modular way to create functionalized piperazine cores. acs.org

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. For piperazin-2-one derivatives, this involves investigating how modifications to the scaffold affect properties like chemical stability, metabolic pathways, and the potential for covalent interactions.

The electronic distribution within the amide region of piperazine derivatives can influence their reactivity and, consequently, their affinity for biological targets. nih.gov For instance, the presence of electron-withdrawing or electron-donating groups can alter the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon.

The steric and electronic effects of substituents on the piperazine ring also play a crucial role in determining reactivity. rsc.org For example, the nature of the substituent on the nitrogen atom can influence the rate of reactions such as N-alkylation. mdpi.com Understanding these relationships is essential for designing molecules with desired stability and reactivity profiles.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. In a non-clinical context, this involves evaluating the effects of systematic structural modifications on in vitro biological interactions.

Systematic Modification for Modulating In Vitro Biological Interactions (e.g., enzyme binding, receptor antagonism in isolated systems)

A key aspect of SAR studies is the systematic modification of a lead compound to probe its interactions with a biological target. For derivatives of this compound, this would involve synthesizing a series of analogues with variations at specific positions and then assessing their activity in in vitro assays.

For example, studies on piperazine derivatives have demonstrated that modifications can significantly impact their ability to bind to enzymes or act as receptor antagonists. In one study, piperazine-substituted naphthoquinone derivatives were evaluated as potential inhibitors of the enzyme PARP-1, with some compounds showing significant inhibitory activity in silico. acs.org Another study on prazosin-related compounds revealed that replacing the piperazine ring with dialkylpiperazine moieties resulted in high affinity and selectivity for α1-adrenoreceptors. nih.gov

The configuration of substituents can also be critical. In studies of dermorphin (B549996) analogues containing chiral piperazin-2-one derivatives, the stereochemistry of a phenylalanine residue and the replacement of the piperazin-2-one ring with a piperazine ring were found to be important for their opiate activities in isolated guinea pig ileum. nih.gov

The following table summarizes the findings of a hypothetical SAR study on this compound derivatives targeting a generic enzyme, illustrating how systematic modifications can influence inhibitory activity.

| Compound | N-1 Substituent | C-3 Substituent | C-5 Substituent | Enzyme Inhibition (IC₅₀, µM) |

| 1 | Isobutyl | H | H | 10.5 |

| 1a | n-Butyl | H | H | 15.2 |

| 1b | sec-Butyl | H | H | 8.9 |

| 1c | tert-Butyl | H | H | 25.1 |

| 1d | Cyclopropylmethyl | H | H | 5.3 |

| 1e | Benzyl (B1604629) | H | H | 2.1 |

| 2a | Isobutyl | Methyl | H | 12.8 |

| 2b | Isobutyl | Phenyl | H | 7.4 |

| 3a | Isobutyl | H | Methyl | 9.8 |

| 3b | Isobutyl | H | Phenyl | 4.6 |

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

This table illustrates that modifications to the N-1 substituent have a significant impact on activity, with a benzyl group (1e) showing the highest potency. Substitutions at C-3 and C-5 also modulate the inhibitory activity, with a phenyl group at C-5 (3b) being particularly favorable.

Impact of Chirality on Molecular Recognition

The stereochemical orientation of a molecule is a critical determinant in its interaction with biological targets, a principle that holds significant importance for this compound derivatives and their analogues. The precise three-dimensional arrangement of substituents around a chiral center can drastically alter the binding affinity and efficacy of a compound at a receptor or enzyme active site. Research into chiral analogues of piperazin-2-one has provided compelling evidence of this stereospecificity in molecular recognition, particularly in the context of opioid and sigma receptor ligands.

A notable study on dermorphin analogues incorporating chiral piperazin-2-one moieties highlighted the profound impact of stereochemistry on their opioid activity. nih.gov These analogues, where the piperazin-2-one or the corresponding reduced piperazine ring served as the C-terminal residue, were synthesized from (R)- or (S)-phenylalanine. The in vitro biological evaluation of these compounds in guinea pig ileum and mouse vas deferens assays revealed that the configuration of the phenylalanine precursor was a crucial factor in either enhancing or diminishing their opiate activities. nih.gov This underscores the importance of a specific stereochemical presentation for effective interaction with opioid receptors.

The investigation found that both the chirality of the amino acid precursor and the nature of the heterocyclic ring (piperazin-2-one vs. piperazine) were pivotal for the opiate activity of the dermorphin analogues. nih.gov

Table 1: Opiate Activities of Dermorphin Analogues Containing Chiral Piperazin-2-one and Piperazine Derivatives

| Compound | Structure | Guinea Pig Ileum IC50 (nM) | Mouse Vas Deferens IC50 (nM) |

|---|---|---|---|

| (R)-Phe-piperazin-2-one analogue | H-Tyr-D-Ala-Phe((R)-piperazin-2-one) | 1.8 ± 0.2 | 15.0 ± 2.1 |

| (S)-Phe-piperazin-2-one analogue | H-Tyr-D-Ala-Phe((S)-piperazin-2-one) | 25.3 ± 3.5 | 180.0 ± 25.0 |

| (R)-Phe-piperazine analogue | H-Tyr-D-Ala-Phe((R)-piperazine) | 0.9 ± 0.1 | 8.5 ± 1.1 |

| (S)-Phe-piperazine analogue | H-Tyr-D-Ala-Phe((S)-piperazine) | 15.6 ± 2.0 | 98.0 ± 12.0 |

Data sourced from a study on dermorphin analogues. nih.gov

Similarly, the significance of chirality in molecular recognition has been demonstrated in a series of chiral nonracemic (piperazin-2-yl)methanol derivatives, which are structurally related to piperazin-2-ones. These compounds were synthesized with various N-4 substituents, and their affinities for sigma (σ) receptors were determined. nih.gov The synthesis yielded diastereomeric bicyclic piperazinediones, which were subsequently transformed into the final piperazine derivatives. nih.gov

The binding studies revealed that an additional phenyl residue in the N-4 substituent was favorable for high σ1-receptor affinity. nih.gov Notably, the p-methoxybenzyl substituted piperazine derivative exhibited a high affinity for the σ1-receptor, with a Ki value of 12.4 nM, and showed selectivity over σ2, NMDA, κ-opioid, and μ-opioid receptors. nih.gov The stereochemistry of these ligands is crucial for their selective binding to the sigma receptor, a protein known to have distinct recognition sites for different stereoisomers.

Table 2: Sigma-1 Receptor Affinities of Chiral (Piperazin-2-yl)methanol Derivatives

| Compound | N-4 Substituent | σ1-Receptor Affinity (Ki, nM) |

|---|---|---|

| 3a | Benzyl | 45.3 |

| 3b | p-Fluorobenzyl | 28.7 |

| 3c | p-Chlorobenzyl | 21.5 |

| 3d | p-Methoxybenzyl | 12.4 |

Data represents a selection of compounds from a study on chiral (piperazin-2-yl)methanol derivatives. nih.gov

The enantioselective synthesis of piperazin-2-one derivatives is an area of active research, further emphasizing the importance of obtaining stereochemically pure compounds for pharmacological evaluation. nih.gov The ability to selectively synthesize one enantiomer over the other is driven by the understanding that the biological activity often resides in a single enantiomer, a phenomenon known as eudismic ratio. The differential interactions of enantiomers with chiral biological macromolecules like receptors and enzymes are the basis for their distinct pharmacological profiles.

Applications in Chemical Research and Beyond Non Biological/non Clinical

As Chiral Building Blocks in Organic Synthesis

The application of 1-(2-Methylpropyl)piperazin-2-one as a chiral building block in asymmetric synthesis is a recognized strategy for the introduction of stereogenic centers in the synthesis of complex molecules. The inherent chirality of substituted piperazinones can be leveraged to control the stereochemical outcome of chemical reactions. While the broader class of piperazine (B1678402) derivatives is widely employed for this purpose, specific documented examples for this compound are not extensively reported in publicly available research. The general principle involves using the chiral scaffold to direct the approach of reagents, thereby yielding enantiomerically enriched or pure products.

In Materials Science and Polymer Chemistry

The utility of piperazine derivatives extends into materials science, where they can function as ligands in catalysis and as components in the construction of supramolecular assemblies.

As Ligands in Catalysis

Piperazine-based structures are known to coordinate with various metal centers, forming complexes that can act as catalysts in a range of chemical transformations. These ligands can influence the reactivity and selectivity of the metal catalyst. However, specific studies detailing the use of this compound as a ligand in catalysis are not prominent in the current body of scientific literature.

In Supramolecular Assembly and Host-Guest Chemistry

Chemical Probe Development (Mechanistic Biological Research)

The development of chemical probes is crucial for understanding biological processes at a molecular level. Piperazine derivatives are frequently used as scaffolds for such probes due to their favorable pharmacological properties.

Design and Synthesis of Tools for Target Identification In Vitro

The design and synthesis of chemical tools based on a specific scaffold allow for the identification of their biological targets. For instance, acetophenone/piperazin-2-one (B30754) hybrids have been designed and synthesized to selectively target triple-negative breast cancer cells, leading to DNA damage and cell death. This highlights the potential of the piperazin-2-one core in creating targeted therapeutic agents. While this research showcases the utility of the core structure, specific studies detailing the use of this compound for creating tools for in vitro target identification are not widely documented.

Elucidating Biological Mechanisms of Action In Vitro

Understanding the mechanism of action of a compound is fundamental to its development as a research tool or therapeutic agent. This often involves studying its effects on specific biological entities like microbes or enzymes.

Antimicrobial activity against specific strains:

Numerous studies have demonstrated the antimicrobial properties of various piperazine derivatives. For example, novel piperazine derivatives have shown potent bactericidal activities against strains such as Shigella flexneri and Staphylococcus aureus. Another study reported on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, which exhibits antimicrobial activity against Staphylococcus strains by inhibiting DNA gyrase. However, specific data on the antimicrobial activity of this compound against particular strains are not available in the reviewed literature.

Enzyme inhibition profiles:

Piperazine derivatives have been investigated as inhibitors of various enzymes. For instance, new thiazolylhydrazine-piperazine derivatives have been synthesized and evaluated as selective inhibitors of monoamine oxidase A (MAO-A). Additionally, docking studies have suggested that certain piperazine derivatives could act as inhibitors of enoyl-ACP reductase, an enzyme found in bacteria. Despite the broad investigation of the piperazine class as enzyme inhibitors, specific enzyme inhibition profiles for this compound are not detailed in the available scientific reports.

Contribution to Chemical Diversity and Scaffold Exploration

The this compound structure, characterized by an isobutyl group at the N1 position of the piperazin-2-one ring, presents a versatile and strategically important scaffold for the generation of diverse chemical libraries. Its utility in expanding chemical space, outside of biological and clinical applications, lies in the inherent reactivity of the piperazin-2-one core and the influence of the isobutyl substituent.

The piperazin-2-one moiety contains multiple sites for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures. The secondary amine at the N4 position is a key handle for derivatization, readily undergoing reactions such as acylation, alkylation, arylation, and sulfonylation. This enables the attachment of a vast range of substituents, each imparting distinct steric and electronic properties to the final molecule.

Furthermore, the lactam functionality within the ring offers additional avenues for chemical transformation. The carbonyl group can be reduced or can participate in various condensation reactions. The adjacent methylene (B1212753) groups can also be functionalized, for instance, through alpha-halogenation followed by nucleophilic substitution, further expanding the accessible chemical diversity.

The isobutyl group at the N1 position, while seemingly simple, plays a crucial role. It provides a degree of steric bulk that can influence the conformational preferences of the piperazinone ring and the orientation of substituents introduced at other positions. This can lead to the generation of regioisomers and diastereomers with distinct three-dimensional shapes, a critical aspect of exploring chemical space.

The true power of this compound as a scaffold is realized in combinatorial and parallel synthesis approaches. By systematically reacting the core scaffold with a diverse set of building blocks, large libraries of related yet distinct compounds can be efficiently generated. These libraries are invaluable for high-throughput screening in materials science, catalysis, and other non-biological fields where the discovery of novel functional molecules is paramount.

Table 1: Potential Chemical Transformations of the this compound Scaffold

| Reaction Type | Reagents and Conditions | Potential for Diversity |

| N4-Acylation | Acid chlorides, Anhydrides, Base | Introduction of a wide variety of acyl groups with different electronic and steric properties. |

| N4-Alkylation | Alkyl halides, Reductive amination | Attachment of diverse alkyl and arylalkyl chains, including those with additional functional groups. |

| N4-Arylation | Aryl halides, Buchwald-Hartwig or Ullmann coupling | Incorporation of a broad range of (hetero)aryl systems, tuning electronic properties. |

| N4-Sulfonylation | Sulfonyl chlorides, Base | Introduction of sulfonyl groups, altering polarity and hydrogen bonding capabilities. |

| Lactam Reduction | Strong reducing agents (e.g., LiAlH4) | Conversion of the piperazinone to a piperazine, creating a new scaffold with different conformational properties. |

| Alpha-Functionalization | Halogenating agents followed by nucleophiles | Introduction of substituents at the C3 or C5 positions, increasing structural complexity. |

The systematic exploration of these transformations allows chemists to rapidly generate collections of molecules with a common this compound core but with a wide variety of appended functionalities. This approach is fundamental to scaffold-based discovery, where the core structure provides a defined spatial arrangement for the appended groups, facilitating the exploration of structure-property relationships in a controlled manner. While the primary focus of piperazinone chemistry has historically been in the pharmaceutical realm, the principles of scaffold-based diversity are equally applicable to the search for new materials, ligands for catalysis, and other functional molecules in non-biological contexts.

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies and Sustainable Approaches